molecular formula C19H17N3O3 B609119 ML167 CAS No. 1285702-20-6

ML167

Cat. No.: B609119
CAS No.: 1285702-20-6
M. Wt: 335.4 g/mol
InChI Key: ROCFOIBAEVAOLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML167 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ML167 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the quinazoline core can yield dihydroquinazolines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C19H17N3O3
  • Molecular Weight : 335.36 g/mol
  • IC50 Values :
    • CLK4: 136 nM
    • CLK1: 1522 nM
    • CLK2: 1648 nM
    • DYRK1A: >10,000 nM
    • DYRK1B: 4420 nM

ML167 exhibits a high degree of selectivity for CLK4 compared to other kinases in the CLK family and related protein kinases. Its mechanism involves the inhibition of CLK4, which plays a crucial role in regulating alternative splicing of pre-mRNA, impacting gene expression and cellular function .

Cancer Research

This compound has been utilized in various studies focusing on cancer cell lines. Its ability to selectively inhibit CLK4 allows researchers to investigate the role of this kinase in cancer progression and treatment resistance.

  • Case Study : Inhibition of CLK4 using this compound demonstrated significant effects on the proliferation of gemcitabine-resistant pancreatic cancer cells. The study employed co-culture systems to evaluate the compound's efficacy, revealing that this compound effectively reduced cell growth by targeting specific kinase pathways .

Alternative Splicing Studies

Given its role as a CLK4 inhibitor, this compound is instrumental in studying alternative splicing mechanisms within cells.

  • Application : Researchers have used this compound to explore how CLK4 modulation affects the splicing of serine/arginine-rich proteins, which are critical for mRNA processing. This application is vital for understanding diseases associated with splicing defects .

Data Tables

The following tables summarize key findings related to this compound's selectivity and biological activity:

Kinase IC50 (nM) Selectivity
CLK4136High
CLK11522Low
CLK21648Low
DYRK1A>10,000Very Low
DYRK1B4420Moderate

This compound's selectivity profile was established through extensive screening against a panel of kinases. The compound showed minimal off-target effects, making it a reliable tool for probing CLK4 functions without significant interference from other kinases .

In Vitro Studies

  • Cell Permeability : this compound demonstrated good permeability in Caco-2 cells, suggesting its potential for effective cellular uptake in vivo.
  • Solubility : The compound is soluble in DMSO at concentrations suitable for biological assays, facilitating its use in various experimental setups .

Mechanism of Action

ML167 exerts its effects by selectively inhibiting Clk4. It binds to the ATP-binding site of Clk4, preventing the phosphorylation of serine/arginine-rich proteins, which are essential components of the spliceosome. This inhibition disrupts gene splicing and affects various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML167 is unique due to its high selectivity for Clk4 over other closely related kinases. This selectivity makes it a valuable tool for studying the specific role of Clk4 in cellular processes without significant off-target effects .

Biological Activity

ML167 is a highly selective inhibitor of Cdc2-like kinase 4 (Clk4), a member of the CLK family of serine/threonine kinases that play critical roles in gene splicing and cellular signaling. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

  • Chemical Identity : this compound (CID 44968231) is a small molecule inhibitor specifically targeting Clk4 with an IC50 value of 136 nM, demonstrating over tenfold selectivity for Clk4 compared to other kinases such as Clk1, Clk2, Clk3, and Dyrk1A/1B .
  • Mechanism of Action : this compound acts as an ATP-competitive inhibitor, disrupting the phosphorylation processes mediated by Clk4. This inhibition affects the splicing of pre-mRNA by altering the phosphorylation status of serine/arginine-rich (SR) proteins involved in spliceosome assembly .

Role in Gene Splicing

CLK kinases, including Clk4, are essential for the regulation of alternative splicing. Inhibition of Clk4 by this compound has been shown to:

  • Alter SR Protein Phosphorylation : this compound inhibits the phosphorylation of SR proteins, which are crucial for spliceosome function and mRNA processing. This leads to changes in splicing patterns that can affect gene expression .
  • Impact on Cancer Cell Proliferation : Studies indicate that this compound impairs proliferation and invasion in various cancer cell lines by modulating splicing events that promote oncogenic pathways .

Case Studies

Several studies have highlighted the effects of this compound on different cell types:

  • Caco-2 Cells : In vitro experiments demonstrated that this compound is highly cell-permeable and effectively inhibits Clk4 activity, leading to altered gene expression profiles associated with cancer progression .
  • Colorectal Cancer Cells : Research revealed that inhibition of CLKs, particularly through this compound, preferentially induces apoptosis in colorectal cancer cells by affecting SR protein phosphorylation and subsequent splicing events .
  • Hepatocellular Carcinoma : Elevated levels of CLK3 have been associated with poor prognosis in liver cancer. While this compound specifically targets Clk4, understanding its role within the broader context of CLK family functions may provide insights into therapeutic strategies against liver tumors .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study Cell Type Effect Observed Reference
Caco-2 CellsIntestinal EpitheliumInhibition of proliferation and altered splicing
Colorectal Cancer CellsCancerInduction of apoptosis via SR protein modulation
Hepatocellular CarcinomaLiver CancerCorrelation with CLK3 expression and poor prognosis

Therapeutic Potential

The selective inhibition of Clk4 by this compound presents potential therapeutic avenues:

  • Cancer Treatment : Given its role in modulating splicing and influencing cancer cell behavior, this compound could be developed as a targeted therapy for malignancies characterized by aberrant splicing mechanisms.
  • Research Tool : As a selective probe for studying CLK family functions, this compound enables researchers to dissect the complex roles these kinases play in cellular processes and disease states .

Properties

IUPAC Name

[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCFOIBAEVAOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285702-20-6
Record name 1285702-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].

A: While this compound's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, this compound's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].

A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, this compound could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].

A: Yes, studies indicate that combining this compound with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].

ANone: The molecular formula of this compound is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.

ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of this compound.

A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified this compound as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].

A: this compound exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].

A: The current evidence for this compound's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.

ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound.

ANone: No information on clinical trials involving this compound is available in the provided scientific papers.

ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of this compound.

A: The provided research primarily focuses on this compound's potential in AML []. There is no information regarding its application or investigation in other diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.